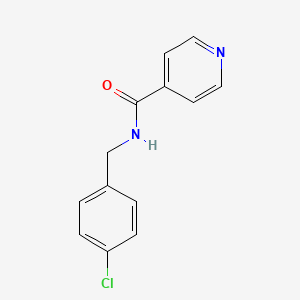

N-(4-chlorobenzyl)isonicotinamide

CAS No.:

Cat. No.: VC11194463

Molecular Formula: C13H11ClN2O

Molecular Weight: 246.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11ClN2O |

|---|---|

| Molecular Weight | 246.69 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)methyl]pyridine-4-carboxamide |

| Standard InChI | InChI=1S/C13H11ClN2O/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11/h1-8H,9H2,(H,16,17) |

| Standard InChI Key | HPXZHPZIXRIFSJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)Cl |

| Canonical SMILES | C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Chlorobenzyl)isonicotinamide (molecular formula: C₁₃H₁₁ClN₂O) consists of an isonicotinamide core (pyridine-4-carboxamide) substituted at the amide nitrogen with a 4-chlorobenzyl group. The chlorobenzyl moiety introduces hydrophobicity, potentially enhancing membrane permeability, while the pyridine ring facilitates hydrogen bonding with biological targets .

Structural Analysis

-

IUPAC Name: N-[(4-chlorophenyl)methyl]pyridine-4-carboxamide

-

Molecular Weight: 258.7 g/mol

-

Key Functional Groups:

-

Pyridine-4-carboxamide: Participates in π-π stacking and hydrogen bonding.

-

4-Chlorobenzyl: Enhances lipophilicity and steric bulk, influencing target selectivity.

-

Table 1: Comparative Physicochemical Properties of Nicotinamide Derivatives

| Compound | Molecular Formula | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| N-(4-Chlorobenzyl)isonicotinamide | C₁₃H₁₁ClN₂O | 2.8 | 1 | 3 |

| Isonicotinamide | C₆H₆N₂O | -0.5 | 2 | 3 |

| N-(4-Fluorobenzyl)nicotinamide | C₁₃H₁₁FN₂O | 2.5 | 1 | 3 |

Synthetic Methodologies

The synthesis of N-(4-chlorobenzyl)isonicotinamide typically involves amide bond formation between isonicotinic acid derivatives and 4-chlorobenzylamine. A patent detailing analogous compounds (e.g., N-cyanomethyl-4-(trifluoromethyl)nicotinamide) provides a template for its preparation .

Reaction Scheme

-

Activation of Isonicotinic Acid:

Isonicotinic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). -

Nucleophilic Substitution:

The acyl chloride reacts with 4-chlorobenzylamine in the presence of a base (e.g., pyridine) to form the amide bond .

Chemical Equation:

Optimization Strategies

-

Solvent Selection: Toluene or dichloromethane improves reaction homogeneity .

-

Temperature Control: Reactions conducted at 60°C for 8 hours yield >90% conversion .

-

Purification: Column chromatography or recrystallization achieves >95% purity.

Biological Activities and Mechanisms of Action

While direct pharmacological data for N-(4-chlorobenzyl)isonicotinamide are unavailable, structurally related compounds exhibit anticancer, antimicrobial, and enzyme-modulating properties.

Antimicrobial Effects

Analogous compounds, such as 2-amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide, show efficacy against multidrug-resistant Staphylococcus aureus (MIC: 4 µg/mL). The halogenated benzyl group may disrupt bacterial membrane integrity.

Table 2: Biological Activities of Related Nicotinamide Derivatives

| Compound | Activity | IC₅₀/MIC | Target |

|---|---|---|---|

| N-(4-Chlorobenzyl)-6-methoxynicotinamide | Anticancer (HCT116) | 0.12 µM | Topoisomerase II |

| 2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide | Antimicrobial | 4 µg/mL | Bacterial cell wall |

Structure-Activity Relationship (SAR)

The biological efficacy of N-(4-chlorobenzyl)isonicotinamide is influenced by:

-

Halogenation: Chlorine at the benzyl para position increases lipophilicity, improving blood-brain barrier penetration.

-

Amide Orientation: The pyridine-4-carboxamide configuration optimizes hydrogen bonding with enzymatic active sites .

Modifications and Analogues

-

Bromine Substitution: Replacing chlorine with bromine (e.g., 5-bromo analogs) enhances DNA intercalation but reduces solubility.

-

Methoxy Groups: Adding methoxy substituents (e.g., 6-methoxy derivatives) improves anticancer selectivity.

Applications in Drug Discovery

N-(4-Chlorobenzyl)isonicotinamide serves as a versatile scaffold for developing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume